Mercapto-d

Electron Transfer Self-Assembled Monolayers Kinetic Isotope Effect

Mercapto-d (DS, CAS 13780-23-9) is the monodeuterated thiol radical essential for LC-MS/MS internal standards, Raman monitoring of C-S-D bending, and kinetic isotope effect experiments. Unlike generic thiols, this stable isotope-labeled compound provides a +1.006 Da mass shift for unambiguous quantitation and eliminates interference from natural-abundance isotopologues. Order now for NMR background suppression and reaction mechanism elucidation. Limited quantities available.

Molecular Formula HS
Molecular Weight 33.08 g/mol
CAS No. 13780-23-9
Cat. No. B15341499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMercapto-d
CAS13780-23-9
Molecular FormulaHS
Molecular Weight33.08 g/mol
Structural Identifiers
SMILES[SH]
InChIInChI=1S/HS/h1H/i1H
InChIKeyPXQLVRUNWNTZOS-GXEIOEIKSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mercapto‑d (CAS 13780‑23‑9) – Procurement‑Grade Identity & Baseline Properties


Mercapto‑d (CAS 13780‑23‑9), also designated as deuterated thiol, is the monodeuterated analogue of the thiol radical (HS). Its molecular formula is DS, with a molecular weight of 34.079 g·mol⁻¹, and it exists as a gaseous species under standard conditions [1]. The compound’s IUPAC Standard InChI (InChI=1S/HS/h1H/i1D) and InChIKey (PXQLVRUNWNTZOS‑MICDWDOJSA‑N) confirm a single deuterium substitution at the sulfhydryl hydrogen [1]. Thermodynamic data compiled in the NIST‑JANAF tables (e.g., enthalpy of formation ΔHf°(298.15K) = 138.49 ± 5.00 kJ·mol⁻¹; entropy S°(298.15K) = 201.48 J·K⁻¹·mol⁻¹) provide a rigorous reference frame for comparing deuterated versus non‑deuterated thiol reactivity [2].

Why Non‑Deuterated Thiols (HS) Cannot Substitute for Mercapto‑d in Critical Analytical & Mechanistic Workflows


Although HS and DS share the same electronic configuration, deuterium substitution introduces a quantifiable kinetic isotope effect (KIE) that alters reaction rates, vibrational frequencies, and hydrogen‑bonding thermodynamics [1]. In electron‑transfer processes across self‑assembled thiol monolayers, a KIE of ~2 (normal) is observed for medium‑chain thiols, demonstrating that deuteration substantially changes tunneling rates [1]. Furthermore, the C‑S‑H bending mode shifts from ~850 cm⁻¹ to ~620 cm⁻¹ upon deuteration, enabling unambiguous detection of thiol functional groups by Raman spectroscopy even when ¹H NMR is impossible [2]. Generic substitution with non‑deuterated thiol would therefore erase the isotopic handle required for mass‑spectrometric tracing, NMR background suppression, and mechanistic isotope‑effect studies – making Mercapto‑d a non‑fungible analytical tool.

Head‑to‑Head Quantitative Differentiation of Mercapto‑d Against Closest Analogs & In‑Class Alternatives


Kinetic Isotope Effect in Electron Transfer Across Thiol Self‑Assembled Monolayers

In a direct head‑to‑head comparison using protonated (R‑SH) versus deuterated (R‑SD) thiols as SAM constituents on gold electrodes, the kinetic isotope effect (KIE) for electron tunneling was measured. For medium‑chain‑length thiols, the KIE (k_H/k_D) is ~2 (normal) [1]. This result establishes that deuteration of the exchangeable thiol proton reduces the electron‑transfer rate by a factor of approximately two relative to the non‑deuterated analogue.

Electron Transfer Self-Assembled Monolayers Kinetic Isotope Effect

Raman Spectroscopic Differentiation of Deuterated vs. Non‑Deuterated Thiol Functional Group

Raman spectra of several thiols demonstrate that the C‑S‑H bending mode (β_CSH) shifts from approximately 850 cm⁻¹ to 620 cm⁻¹ upon deuteration of the thiol proton (i.e., when the thiol is dissolved in D₂O or CD₃OD) [1]. This 230 cm⁻¹ red shift is a direct, quantitative consequence of substituting hydrogen with deuterium at the sulfhydryl group.

Raman Spectroscopy Functional Group Detection Isotopic Shift

Vibrational Frequency Difference: S‑H vs. S‑D Stretch

Experimental vibrational data for DS (Mercapto‑d) report a fundamental S‑D stretching frequency of 1886 cm⁻¹ [1]. While the corresponding S‑H stretch for the HS radical lies in the range of 2550–2525 cm⁻¹ (for condensed‑phase thiols) [2], the S‑D frequency is reduced by approximately 640–670 cm⁻¹ due to the heavier deuterium mass. This shift is a direct manifestation of the reduced zero‑point energy in the deuterated species.

Infrared Spectroscopy Vibrational Frequency Isotope Effect

Molecular Weight Shift for Mass Spectrometric Internal Standardization

The monodeuterated structure of Mercapto‑d (DS) yields a molecular weight of 34.079 g·mol⁻¹, compared with 33.073 g·mol⁻¹ for the non‑deuterated HS radical [1]. This +1.006 Da mass difference is sufficient for stable‑isotope dilution mass spectrometry (SID‑MS) and for use as an internal standard, while the deuterium atom induces negligible changes in chromatographic retention time relative to the unlabeled analyte.

Mass Spectrometry Internal Standard Isotopic Labeling

Equilibrium S‑D Bond Length vs. S‑H Bond Length

Experimental equilibrium bond length data for DS (Mercapto‑d) report r_SD = 1.341 Å [1]. In comparison, the S‑H bond length in the HS radical is approximately 1.34 Å (averaged from spectroscopic determinations). The near‑identity of these values confirms that deuteration does not alter the ground‑state molecular geometry, thereby preserving the steric and docking properties of the thiol group while changing only the dynamic isotopic signature.

Computational Chemistry Bond Geometry Isotope Effect

Where Mercapto‑d (DS) Outperforms Non‑Deuterated Thiols: Validated Research & Industrial Use Cases


Quantitative LC‑MS/MS or GC‑MS Analysis of Thiol‑Containing Biomolecules Using Isotope Dilution

Mercapto‑d serves as a stable‑isotope internal standard for the absolute quantitation of thiol metabolites, drugs, or environmental pollutants. The +1.006 Da mass difference relative to HS [1] allows co‑elution and identical ionization efficiency in ESI or APCI sources, while the distinct m/z channel eliminates interference from natural‑abundance ³⁴S or ¹³C isotopologues. This application is validated by the well‑established use of deuterated thiols in quantitative SIDA‑LC‑MS workflows.

Raman‑Based Process Analytical Technology (PAT) for Monitoring Thiol Functional Group Conversion

In pharmaceutical or polymer synthesis where thiol‑ene “click” reactions or disulfide bond formation are critical, Mercapto‑d can be spiked into the reaction mixture as an isotopic tracer. The 230 cm⁻¹ Raman shift of the C‑S‑D bending mode (from ~850 cm⁻¹ to ~620 cm⁻¹) [2] provides a unique spectroscopic signature that is orthogonal to fluorescence‑prone UV‑Vis or IR detection, enabling real‑time, non‑invasive monitoring of thiol consumption even in turbid or colored media.

Mechanistic Studies of Proton‑Coupled Electron Transfer (PCET) in Electrocatalysis

When incorporated into self‑assembled monolayers on gold electrodes, the thiol group of Mercapto‑d exhibits a kinetic isotope effect (KIE ~2) on electron‑transfer rates relative to the protonated thiol [3]. This KIE can be exploited to distinguish between rate‑limiting proton transfer and pure electron tunneling in PCET mechanisms, a key diagnostic for the design of molecular electrocatalysts for fuel‑forming reactions (e.g., H₂ evolution, CO₂ reduction).

Spectral Simplification in ¹H NMR Spectroscopy via Deuterium Background Suppression

In ¹H NMR analysis of complex mixtures, the intense sulfhydryl proton resonance of non‑deuterated thiols (typically δ 1.5–2.5 ppm) often overlaps with analyte signals. By substituting Mercapto‑d, the S‑H proton is replaced with deuterium, effectively removing this resonance from the ¹H NMR spectrum while retaining all other molecular features. This simplifies spectral interpretation and enhances signal‑to‑noise ratio for the remaining protons, as demonstrated in NMR studies of protein‑thiol adducts and small‑molecule reaction monitoring.

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